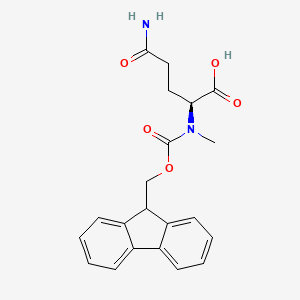

Fmoc-N-Me-Gln-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-23(18(20(25)26)10-11-19(22)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H2,22,24)(H,25,26)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLOXTAEGHPJPW-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advances in the Chemical Synthesis of Fmoc N Me Gln Oh

Strategic Approaches for N-Methyl Amino Acid Monomer Preparation

The preparation of Fmoc-N-Me-Gln-OH monomers can be accomplished through either solid-phase or solution-phase synthesis, each with distinct protocols and advantages.

Solid-phase synthesis (SPPS) offers a streamlined approach for preparing Fmoc-N-methylated amino acids by using a resin as a temporary protecting group for the carboxylic acid. A notable strategy is the Biron-Kessler method, which has been adapted for solid-phase application. nih.gov This process begins with the loading of an Fmoc-protected amino acid, such as Fmoc-Gln(Trt)-OH, onto a highly acid-labile resin like 2-chlorotrityl chloride (2-CTC) resin. nih.govrsc.org Following the removal of the Fmoc group, the exposed α-amino group is protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). nih.gov The acidic nature of the resulting sulfonamide's N-H bond facilitates direct N-methylation on the resin using an alkylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Subsequently, the o-NBS group is selectively removed, and the now-methylated secondary amine is protected with an Fmoc group. nih.gov The final Fmoc-N-Me-Gln(Trt)-OH product is then cleaved from the resin under very mild acidic conditions (e.g., 1% TFA), which leave the acid-labile side-chain protecting group, like Trityl (Trt), intact. nih.gov This on-resin approach simplifies purification by allowing reagents and byproducts to be washed away at each step. nih.gov

Table 1: Comparison of Synthetic Approaches for Fmoc-N-Me-Amino Acid Preparation

| Feature | Solid-Phase Synthesis (e.g., Biron-Kessler) | Solution-Phase Synthesis (e.g., o-NBS or Benzhydryl Ester) |

|---|---|---|

| Principle | Resin acts as a temporary C-terminal protecting group. nih.gov | All reaction steps occur in a solvent medium. researchgate.netacs.org |

| Purification | Simplified purification via filtration and washing at each step. nih.gov | Often requires extraction and chromatography after key steps. researchgate.net |

| Scale | Typically suitable for smaller scale preparations. acs.org | More amenable to large-scale synthesis. acs.org |

| Key Reagents | 2-CTC resin, o-NBS-Cl, DBU, Dimethyl sulfate, Fmoc-OSu. nih.gov | o-NBS-Cl, Benzhydryl esters, Diazomethane, LiI. researchgate.netacs.org |

| Final Cleavage | Mild acid (e.g., 1% TFA) to release product from resin. nih.gov | SN2-type saponification or mild acidolysis to deprotect carboxyl group. researchgate.netacs.org |

Solution-phase synthesis provides a scalable alternative for producing N-methylated amino acid derivatives. One efficient method also utilizes the o-nitrobenzenesulfonyl (o-NBS) group to facilitate methylation. acs.org This procedure starts with a side-chain protected amino acid methyl ester, which is inexpensive or easily prepared. acs.org The amino group is protected with o-NBS-Cl, followed by N-methylation using dimethyl sulfate and DBU. acs.org A key step is the final ester cleavage, which is achieved through an SN2-type saponification using lithium iodide (LiI), a method that effectively avoids the racemization that can occur with other hydrolysis conditions. acs.org This approach is advantageous for producing large quantities of the N-methylated building block, which can then be Fmoc-protected for use in peptide synthesis. acs.org

Another established solution-phase route employs a benzhydryl ester for the temporary protection of the carboxylic acid function. researchgate.netnih.gov This method involves protecting the N-α position with a nosyl (Ns) group, followed by methylation of the N-nosyl amino acid benzhydryl ester. researchgate.net The benzhydryl ester is stable during methylation and can be selectively removed under mild conditions that preserve the chiral integrity of the amino acid. researchgate.netnih.gov This process is highly efficient and does not require chromatographic purification of the methylated intermediates. researchgate.netnih.gov

Solid-Phase Synthetic Methodologies for Fmoc-N-Me-Gln-OH

Orthogonal Protecting Group Chemistries in Fmoc-N-Me-Gln-OH Synthesis

The successful synthesis of Fmoc-N-Me-Gln-OH relies on an orthogonal protecting group strategy, where each protective group can be removed under specific conditions without affecting the others. iris-biotech.de This allows for the precise and sequential manipulation of the amino acid's functional groups: the α-carboxylic acid, the α-amino group, and the side chain.

Temporary protection of the carboxylic acid is fundamental to the synthesis of the Fmoc-N-Me-Gln-OH monomer.

2-Chlorotrityl (2-CTC) Resin: In solid-phase approaches, the 2-CTC resin serves as an acid-labile handle for the C-terminal carboxylic acid. glpbio.comacs.org Its high acid sensitivity allows the final protected amino acid to be cleaved from the resin using very dilute acid, such as 1-5% TFA in DCM, or even non-acidic mixtures like acetic acid/trifluoroethanol/DCM. glpbio.comacs.org This mild cleavage is crucial for preserving acid-labile side-chain protecting groups like Trityl. glpbio.compeptide.com The use of 2-CTC resin as a temporary and reusable protecting group has been specifically documented for the facile synthesis of Fmoc-N-Me-AA-OH. nih.govglpbio.com

Benzhydryl Esters: In solution-phase synthesis, the benzhydryl group is an effective temporary protection for the carboxylic acid. researchgate.netnih.gov Benzhydryl esters are readily prepared and exhibit stability towards the methylation conditions used for the N-α amine. researchgate.net Their selective removal can be achieved under mild conditions, which helps maintain the product's chiral purity and avoids the need for complex purification steps. researchgate.netnih.gov Benzhydryl-based esters have also been utilized in N-to-C directed solid-phase synthesis, further demonstrating their utility as carboxyl-protecting groups. nih.govacs.org

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard temporary protecting group for the α-amino function in modern peptide synthesis. iris-biotech.de In the context of synthesizing the Fmoc-N-Me-Gln-OH monomer, the Fmoc group is typically introduced in the final step. nih.gov After the N-methylation is complete and any intermediate N-protecting group (like o-NBS) is removed, the free secondary amine is acylated using a reagent like Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide). nih.gov The Fmoc group is stable to the acidic conditions used to cleave the product from a 2-CTC resin or to remove a Trityl side-chain protecting group. iris-biotech.depeptide.com However, it is readily cleaved by a base, typically a solution of piperidine (B6355638) in DMF, which is the key deprotection step during subsequent solid-phase peptide synthesis cycles. iris-biotech.denih.gov

Protecting the side chain amide of glutamine is critical to prevent unwanted side reactions during peptide synthesis. peptide.comgoogle.com The unprotected amide can undergo dehydration to form a nitrile, particularly upon repeated exposure to coupling reagents. peptide.com

Trityl (Trt) Group: The trityl (Trt) group is the preferred side-chain protection for glutamine in Fmoc-based chemistry. peptide.comnih.gov The use of Fmoc-Gln(Trt)-OH significantly improves the solubility of the amino acid derivative in common organic solvents like DMF, compared to the poorly soluble Fmoc-Gln-OH. peptide.comadvancedchemtech.compeptide.com This enhanced solubility facilitates more efficient and cleaner coupling reactions. advancedchemtech.com The Trt group is stable to the basic conditions of Fmoc deprotection but is labile to acid. peptide.com It is typically removed during the final cleavage of the peptide from the resin using a high concentration of trifluoroacetic acid (TFA), such as 95% TFA. peptide.comadvancedchemtech.com This orthogonality with the Fmoc group and compatibility with mild cleavage from resins like 2-CTC make it an ideal choice for the synthesis and subsequent use of Fmoc-N-Me-Gln(Trt)-OH. peptide.comgoogle.com

Table 2: Orthogonal Protecting Groups in Fmoc-N-Me-Gln-OH Synthesis

| Functional Group | Protecting Group | Abbreviation | Lability Conditions | Stability Conditions | Purpose |

|---|---|---|---|---|---|

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF). iris-biotech.de | Acid (TFA), mild acidolysis. iris-biotech.depeptide.com | Temporary protection for SPPS elongation. nih.gov |

| Glutamine Side Chain | Trityl | Trt | Strong Acid (e.g., 95% TFA). peptide.comadvancedchemtech.com | Base (Piperidine). peptide.com | Prevents side-chain dehydration; improves solubility. peptide.comadvancedchemtech.com |

| α-Carboxyl (Solid-Phase) | 2-Chlorotrityl Resin | 2-CTC | Very Mild Acid (e.g., 1% TFA, AcOH/TFE/DCM). glpbio.com | Base (Piperidine). glpbio.com | Temporary immobilization and protection during monomer synthesis. nih.gov |

| α-Carboxyl (Solution-Phase) | Benzhydryl | Bzh | Mild acidolysis; Hydrogenolysis. researchgate.net | Base, methylation conditions. researchgate.netnih.gov | Temporary protection during monomer synthesis in solution. researchgate.net |

N-Alpha-Fluorenylmethoxycarbonyl (Fmoc) Protection Schemes

Reagents and Optimized Conditions for N-Methylation Reactions

The synthesis of N-methylated amino acids has been significantly advanced by the development of efficient methylation protocols, most notably methods based on the work of Fukuyama and Biron-Kessler. nih.govacs.org A prevalent strategy involves the temporary protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which acidifies the amine proton, making it susceptible to methylation. nih.govacs.org

Commonly used reagents for the methylation step itself include dimethyl sulfate and methyl iodide. nih.govmdpi.com The reaction is typically carried out in the presence of a base. An optimized procedure utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in conjunction with dimethyl sulfate. nih.govacs.org This combination has proven effective in both solution-phase and solid-phase synthesis.

A solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has also been developed. nih.govmdpi.com In this method, the Fmoc-protected amino acid is first anchored to the resin. The Fmoc group is removed, and the exposed amine is then protected with an o-NBS group. Direct N-alkylation follows, using DBU along with either dimethyl sulfate or methyl iodide. nih.gov After methylation, the o-NBS group is cleaved using mercaptoethanol, and the now-methylated secondary amine is protected with Fmoc-OSu before the final cleavage from the resin. nih.gov

Addressing Synthetic Challenges in Fmoc-N-Me-Gln-OH Monomer Production

The production of Fmoc-N-Me-Gln-OH is not without its difficulties. The primary challenges are the prevention of racemization at the chiral α-carbon during the methylation process and consistently achieving high levels of purity and yield in the final product.

Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is a significant risk during the synthesis of N-methylated amino acids. The conditions required for methylation can often compromise the stereochemical integrity of the α-carbon. google.com

Several strategies have been developed to mitigate this issue. The Biron-Kessler solid-phase method, which utilizes the 2-CTC resin and o-NBS protection, has been shown to produce Fmoc-N-Me-AA-OH without detectable racemization. nih.govacs.orgmdpi.com Similarly, the solution-phase synthesis of Nα-methyl-Nα-o-NBS-amino acids followed by a clean, racemization-free SN2 methyl ester cleavage using lithium iodide also preserves stereochemistry. acs.org

The choice of coupling reagents and conditions is also critical when incorporating the finished monomer into a peptide chain. To avoid racemization, preactivation times should be minimized when using coupling agents like HATU/DIPEA. merckmillipore.com The inherent structure of the amino acid derivative can also influence its stability; for instance, carbamate (B1207046) derivatives of α-amino acids can react via N-methylation without racemization under specific conditions. researchgate.net Careful control of pH is also essential, as unwanted side reactions can occur at different pH levels. researchgate.net

Obtaining high purity and yield is paramount for the utility of the Fmoc-N-Me-Gln-OH monomer in peptide synthesis. The presence of impurities, such as unmethylated starting material or byproducts from side reactions, can complicate subsequent peptide assembly.

The table below summarizes the yield and purity results from a study comparing two methylation reagents in a solid-phase synthesis protocol.

| Amino Acid Derivative | Methylation Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Fmoc-N-Me-Thr(tBu)-OH | Dimethyl sulfate | 76 | 94 |

| Fmoc-N-Me-Thr(tBu)-OH | Methyl iodide | 75 | 95 |

| Fmoc-N-Me-βAla-OH | Dimethyl sulfate | 80 | 97 |

| Fmoc-N-Me-βAla-OH | Methyl iodide | 79 | 96 |

Data derived from a study on the solid-phase synthesis of Fmoc-N-Me-AA-OH using 2-CTC resin. mdpi.com

Advanced Principles and Challenges in Peptide Assembly Incorporating Fmoc N Me Gln Oh

Strategic Incorporation of N-Methylated Glutamine Residues in Peptide Chains

The successful synthesis of peptides containing N-methylated glutamine residues hinges on the careful selection and optimization of synthetic methodologies. Both solid-phase and solution-phase techniques can be employed, each with its own set of protocols and considerations to accommodate the reduced reactivity of the N-methylated amine.

Solid-Phase Peptide Synthesis (SPPS) Protocols for N-Methylated Peptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, and several strategies have been adapted for the inclusion of N-methylated residues like Fmoc-N-Me-Gln-OH. bachem.com A common approach involves the use of pre-synthesized Fmoc-N-Me-Gln-OH, which is then coupled to the growing peptide chain on a solid support. researchgate.netresearchgate.net

One established method for preparing N-methylated amino acids for SPPS is a three-step procedure performed directly on the solid support:

Sulfonylation: The N-terminal amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group. acs.orgacs.org

Methylation: The activated nitrogen is then methylated. acs.orgnih.gov

Desulfonylation: The o-NBS group is removed to allow for the coupling of the next amino acid. acs.orgacs.org

This on-resin N-methylation can be optimized to be completed in as little as 35-40 minutes. acs.orgnih.gov

Alternatively, Fmoc-N-Me-amino acids can be prepared in solution and then used in standard SPPS cycles. acs.org The choice of coupling reagents and conditions is critical to overcome the steric hindrance of the N-methyl group. Reagents such as HCTU are commonly used, though challenges may arise when coupling N-methyl amino acids other than N-methyl glycine. uci.edu The Fmoc/tBu strategy is a widely used orthogonal protection scheme in SPPS, where the Fmoc group is removed by a base like piperidine (B6355638), and the tBu-based side-chain protecting groups are cleaved with trifluoroacetic acid (TFA) at the end of the synthesis. iris-biotech.dethieme-connect.de

Segment Coupling and Cyclization Strategies Utilizing Fmoc-N-Me-Gln-OH

For the synthesis of large or complex peptides, a convergent strategy involving the coupling of pre-synthesized peptide segments can be more efficient than a linear, stepwise approach. acs.org In this "fragment condensation" approach, protected peptide fragments are synthesized on a solid support and then coupled together either on the resin or in solution. acs.org The incorporation of Fmoc-N-Me-Gln-OH into these segments requires robust coupling methods to ensure high yields.

Peptide cyclization is another important strategy to enhance the structural rigidity and biological activity of peptides. peptide.comresearchgate.net N-methylated cyclic peptides have shown particularly promising pharmacokinetic properties. nih.gov Cyclization can be achieved through various methods, including head-to-tail, sidechain-to-sidechain, or terminus-to-sidechain linkages. peptide.com The presence of N-methylated residues like N-Me-Gln can be compatible with cyclization strategies, for instance, using reagents like diphenylphosphoryl azide (B81097) (DPPA). rsc.org Microbial transglutaminase has also been used for the cyclization of peptides containing glutamine, forming a stable isopeptide bond with a lysine (B10760008) residue. nih.gov

Optimization of Amide Bond Formation with N-Methylated Amino Acids

The formation of a peptide bond involving an N-methylated amino acid is a sterically hindered process that requires powerful coupling reagents and carefully optimized conditions to proceed efficiently and without significant side reactions.

Efficacy of Coupling Reagents for Hindered N-Methylamino Acids (e.g., PyAOP, HATU)

Standard coupling reagents are often inefficient for coupling to N-methylated amino acids. bachem.com To address this, a range of more potent onium-type reagents have been developed. globalresearchonline.netuni-kiel.de

Phosphonium-based reagents: PyBOP was developed as a non-toxic alternative to BOP and is effective for rapid coupling. peptide.com PyAOP is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids. peptide.com PyBrOP and PyClocK have also been successfully used for coupling N-methylated amino acids. issuu.com

Aminium/Uronium-based reagents: HATU, which forms highly reactive OAt-esters, is a very efficient coupling reagent for both solid-phase and solution-phase synthesis, especially for sterically hindered couplings involving N-methyl amino acids. bachem.comscielo.org.mx HCTU, which generates O-6-ClBt esters, is also more reactive than HOBt-based reagents. COMU, an oxyma-based reagent, offers coupling efficiencies comparable to HATU with improved safety and solubility profiles. bachem.com

The general order of reactivity for the active esters generated by these reagents is OAt > Oxyma Pure > O-6-ClOBt > OBt. The choice of reagent can significantly impact the success of coupling sterically demanding residues like Fmoc-N-Me-Gln-OH.

Interactive Table: Coupling Reagents for N-Methylated Amino Acids

| Reagent Class | Example Reagent | Active Ester Formed | Key Characteristics |

| Phosphonium | PyAOP | OAt-ester | Highly effective for hindered N-methyl to N-methyl couplings. peptide.com |

| Phosphonium | PyBOP | OBt-ester | Non-toxic alternative to BOP, rapid coupling. peptide.com |

| Aminium/Uronium | HATU | OAt-ester | Highly efficient for hindered couplings, minimal racemization. bachem.comscielo.org.mx |

| Aminium/Uronium | HCTU | O-6-ClBt-ester | More reactive than HOBt-based reagents. |

| Aminium/Uronium | COMU | Oxyma-ester | Comparable efficiency to HATU, improved safety profile. bachem.com |

Role of Additives and Bases in Suppressing Racemization during Coupling

Racemization, the loss of stereochemical integrity at the chiral center of an amino acid, is a major concern during peptide synthesis. uni-kiel.de This is particularly relevant during the activation step required for peptide bond formation, which can proceed through a direct enolization pathway or via the formation of an oxazolone (B7731731) intermediate. highfine.com

Additives: To minimize racemization, additives are commonly used in conjunction with coupling reagents.

1-Hydroxybenzotriazole (B26582) (HOBt): For decades, HOBt has been a widely used and effective racemization suppressor, particularly with carbodiimide (B86325) coupling reagents like DCC and DIC. bachem.compeptide.com

1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is generally more effective than HOBt at accelerating coupling and suppressing racemization. peptide.com The nitrogen atom in the pyridine (B92270) ring of HOAt is thought to assist in the coupling reaction.

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): As a safer alternative to the potentially explosive benzotriazoles, OxymaPure and its derivatives (like Oxyma-B) have proven to be excellent additives for suppressing racemization. highfine.comnih.gov

Copper(II) Chloride (CuCl₂): The addition of CuCl₂ has been shown to be highly effective in preventing racemization, especially during the coupling of peptide segments. peptide.comuniurb.it

Bases: The choice of base is also critical. Tertiary amines like N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used. bachem.com However, for couplings with a high risk of racemization, a weaker, more sterically hindered base such as 2,4,6-collidine (TMP) is often recommended. bachem.comhighfine.com

In-Process Monitoring and Quality Control in N-Methylated Peptide Elongation

Rigorous in-process monitoring and quality control are essential for the successful synthesis of N-methylated peptides. peptide.com Traditional colorimetric tests like the Kaiser test, which detects free primary amines, are ineffective for monitoring the acylation of a secondary amine like N-methyl glutamine. peptide.com Therefore, alternative methods must be employed to assess coupling completion.

UV-Vis spectrophotometry is a standard method used to monitor the deprotection of the Fmoc group, quantifying its release to ensure the deprotection step is complete before proceeding to the next coupling. peptide.com For monitoring the coupling step onto the N-methylated residue, a small sample of the resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). acs.org This "test cleavage" provides a direct snapshot of the reaction's progress but must be used judiciously as it can introduce impurities. acs.org

In liquid-phase peptide synthesis (LPPS), which allows for more straightforward reaction analysis, techniques like Thin Layer Chromatography (TLC) or direct HPLC analysis of the reaction mixture can be used for in-process control. acs.orgnih.gov

Upon completion of the synthesis, the crude peptide is cleaved from the resin, and its identity and purity are definitively confirmed by HPLC and MS analysis. peptide.com This final quality control step is critical for identifying any deletion sequences or other impurities that may have formed due to the challenges associated with incorporating N-methylated residues, ensuring the final product meets the required specifications. acs.org

Conformational and Functional Elucidation of N Methylated Glutamine in Peptides

Conformational Landscape and Dynamics Induced by N-Methylation of Glutamine

The introduction of a methyl group onto the amide nitrogen of a glutamine residue within a peptide chain significantly alters its conformational landscape. This modification replaces a hydrogen bond donor (the amide N-H) with a sterically more demanding N-methyl group. mdpi.com This seemingly minor alteration has profound consequences for the local and global structure of the peptide.

One of the most significant effects of N-methylation is the lowering of the energy barrier between the trans and cis conformations of the peptide bond. mdpi.com In typical peptides, the trans conformation is overwhelmingly favored due to steric hindrance. However, the presence of the N-methyl group makes the cis conformation more accessible, thereby increasing the conformational diversity of the peptide. mdpi.com This can lead to a more flexible peptide backbone in some contexts, while in others, it can restrict the available conformational space by disfavoring certain secondary structures like α-helices. nih.gov

Computational studies, such as those employing quantum mechanical and molecular dynamics simulations, have been instrumental in dissecting the conformational behavior of N-methylated peptides. researchgate.net These studies have revealed that the stability of different conformations is governed by a complex interplay of steric effects, hydrogen bonding possibilities (or lack thereof), and solvent interactions. researchgate.net For example, in poly-N-methylated alanine (B10760859) peptides, helical structures can be adopted even in the absence of traditional hydrogen bonds, stabilized instead by carbonyl-carbonyl interactions. researchgate.net

Enhanced Stability and Resistance in N-Methylated Peptides

A key driver for the use of N-methylated amino acids in peptide drug design is the remarkable enhancement in stability they confer. This increased robustness is evident in both proteolytic and chemical contexts.

Peptides intended for therapeutic use often face the significant challenge of rapid degradation by proteases in the body. wpmucdn.com N-methylation provides a potent strategy to overcome this limitation. The presence of the N-methyl group sterically hinders the approach of protease enzymes to the scissile peptide bond, thereby reducing the rate of enzymatic cleavage. mdpi.comresearchgate.net

This protective effect is not necessarily localized to the N-methylated residue itself. Research has shown that the introduction of a single N-methyl group can confer substantial proteolytic resistance to a window of adjacent residues. wpmucdn.comnih.gov This "shielding" effect is attributed to the local conformational changes induced by the N-methyl group, which can disrupt the recognition motifs required by proteases. mdpi.com For instance, studies on N-methylated analogs of various peptides have demonstrated a dramatic increase in their half-lives when exposed to digestive enzymes and serum proteases. wpmucdn.comnih.govmdpi.com

The degree of protection can be substantial, with some studies reporting increases in proteolytic resistance ranging from 72-fold to over 1000-fold upon the insertion of a single N-methyl residue. wpmucdn.comnih.gov This enhanced stability is a critical factor in improving the bioavailability and therapeutic efficacy of peptide-based drugs. nih.govfrontiersin.org

| Peptide Variant | Position of N-Methylation | Half-Life (min) | Fold Increase in Half-Life |

|---|---|---|---|

| Unmodified | - | 1.2 | - |

| N-Me-D | P2 | 86 | 72 |

| N-Me-K | P1 | >2000 | >1667 |

| N-Me-L8 | P1' | >2000 | >1667 |

| N-Me-Y | P2' | 240 | 200 |

Data derived from studies on a model G-protein-binding peptide, illustrating the dramatic increase in resistance to trypsin cleavage upon N-methylation at various positions relative to the cleavage site. wpmucdn.comnih.gov

The amide bond is the cornerstone of peptide structure, and its inherent stability is a key feature of proteins. nih.gov This stability arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double-bond character to the C-N bond. nih.govmdpi.com N-methylation further enhances this chemical robustness.

Proteolytic Stability and Enzymatic Degradation Resistance

Modulation of Peptide Bioactivity and Molecular Recognition

The conformational and stability enhancements conferred by N-methylated glutamine directly translate into the modulation of a peptide's biological activity. By fine-tuning the peptide's three-dimensional structure and its resistance to degradation, N-methylation can significantly impact how it interacts with its biological targets.

The introduction of N-methylated glutamine can have a profound effect on a peptide's binding affinity and selectivity for its target receptor. wpmucdn.comnih.gov The conformational constraints imposed by the N-methyl group can pre-organize the peptide into a bioactive conformation that is more favorable for receptor binding. chemrxiv.org This can lead to an increase in binding affinity.

Conversely, the steric bulk of the methyl group can also introduce unfavorable interactions with the receptor binding pocket, leading to a decrease in affinity. nih.gov The outcome is highly dependent on the specific location of the N-methylation and the topology of the receptor binding site.

A particularly valuable application of N-methylation is the enhancement of receptor selectivity. acs.orgresearchgate.net By altering the peptide's conformation, it is possible to favor binding to one receptor subtype over another. For example, a study involving the systematic N-methylation of a non-selective cyclic peptide ligand resulted in a dramatic enhancement in selectivity for different integrin receptor subtypes. acs.orgresearchgate.net This ability to fine-tune selectivity is crucial for developing drugs with improved therapeutic windows and reduced off-target effects.

| Peptide Variant | Modification | Relative Binding Affinity (Fold Change vs. Unmodified) | ΔΔG (kcal/mol) |

|---|---|---|---|

| Unmodified | - | 1.0 | 0 |

| N-Me-K | Single N-methylation | 2.5 | -0.50 |

This table illustrates how a single N-methylation can enhance the binding affinity of a peptide for its target G-protein. nih.gov

N-methylation is a valuable tool for modulating protein-protein interactions (PPIs), many of which are mediated by peptide motifs. rsc.org By altering the conformational properties of a peptide, N-methylation can influence how it presents its side chains for interaction with a protein surface. nih.gov

For intrinsically disordered peptides that adopt a specific conformation upon binding, N-methylation can restrict the accessible conformations in the unbound state, effectively predisposing the peptide for recognition by its target protein. chemrxiv.orgrsc.org This can lead to faster target binding and higher affinity. chemrxiv.orgrsc.org The reduction in the entropic penalty of binding, due to the pre-organization of the peptide, can be a significant driving force for this enhanced affinity. nih.govrsc.org

Furthermore, the ability of N-methylation to disrupt or stabilize specific secondary structures, such as β-strands, can be harnessed to either inhibit or promote specific PPIs. rsc.org This makes N-methylated glutamine and other N-methylated amino acids powerful probes for studying and manipulating the complex networks of PPIs that govern cellular processes.

Influence on Receptor Binding Affinity and Selectivity

Membrane Permeation and Cellular Translocation Mechanisms of N-Methylated Peptides

The incorporation of N-methylated amino acids, facilitated by synthons such as Fmoc-N-Me-Gln-OH , represents a pivotal strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptides. merckmillipore.comresearchgate.net A primary challenge for peptide-based therapeutics is their limited ability to cross biological membranes, which restricts their bioavailability and intracellular access. acs.org N-methylation of the peptide backbone addresses this by fundamentally altering the physicochemical properties of the peptide, thereby influencing its interaction with the lipid bilayer and its subsequent translocation into the cell. researchgate.netnih.gov The mechanisms are predominantly linked to enhanced passive diffusion, driven by key molecular changes including reduced hydrogen bonding capacity, increased lipophilicity, and favorable conformational constraints. ub.edunih.govunc.edu

Recent research findings have elucidated several interconnected mechanisms through which N-methylation improves membrane permeation. The primary pathway is passive transcellular diffusion, where the peptide moves directly through the lipid membrane rather than through junctions between cells or via active transport. ub.edunih.gov N-methylation promotes this pathway by reducing the energy cost associated with moving a peptide from an aqueous environment into the hydrophobic membrane core. nih.gov

Key factors contributing to this enhanced permeation include:

Elimination of Hydrogen Bond Donors : The substitution of an amide proton (N-H), a hydrogen bond donor, with an N-methyl group (N-CH₃) is a critical modification. nih.govprismbiolab.com This change reduces the number of interactions with surrounding water molecules, lowering the desolvation energy penalty required for the peptide to enter the hydrophobic membrane. nih.govacs.org

Increased Lipophilicity : N-methylation systematically increases the lipophilicity of peptides. nih.gov This enhanced hydrophobicity improves the partitioning of the peptide from the aqueous extracellular space into the lipid bilayer. ub.edu Studies have demonstrated a direct correlation between the number of N-methyl groups and increased lipophilicity, which in turn enhances membrane permeability. nih.govuq.edu.au

Conformational Control : N-methylation imposes significant conformational constraints on the peptide backbone. peptide.commdpi.com It can lower the energy barrier for cis-trans isomerization of the amide bond, allowing the peptide to adopt unique three-dimensional structures. ub.edumdpi.com This can lead to the stabilization of a "membrane-ready" conformation, where intramolecular hydrogen bonds are formed to shield the remaining polar amide groups from the lipid environment, a phenomenon inspired by the highly N-methylated, orally bioavailable natural product, Cyclosporine A . nih.govnih.govucd.ie

While passive diffusion is the most cited mechanism, N-methylation can also affect cellular uptake pathways. For arginine-rich cell-penetrating peptides (CPPs), which can enter cells via endocytosis and direct translocation, Nα-methylation has been shown to enhance cellular penetration. nih.govresearchgate.net This effect is partly attributed to a reduction in the topological polar surface area and an increased propensity to partition into lipid environments. nih.gov

Research Findings on Permeability Enhancement

Numerous studies have provided quantitative evidence of the dramatic improvement in membrane permeability following N-methylation. In vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are standard models for predicting in vivo absorption.

One study used an NMR-guided approach to selectively N-methylate the most solvent-exposed amide groups on cyclic peptides. pnas.org The results showed a significant increase in permeability for the N-methylated analogs compared to their parent peptides. For instance, peptide 15 , an N-methylated derivative of peptide 1 , showed a nearly threefold increase in permeability in the PAMPA assay and a 21-fold increase in the Caco-2 assay. pnas.orgresearchgate.net

| Compound | Description | PAMPA Permeability (%) | Caco-2 Apparent Permeability (Papp; 10-6 cm/s) | Reference |

|---|---|---|---|---|

| Peptide 1 | Non-methylated Parent | ~6% | 1 | pnas.orgresearchgate.net |

| Peptide 15 | N-methylated Analog of Peptide 1 | ~17% | 21 | pnas.orgresearchgate.net |

| Atenolol | Low Permeability Control | <1% | 0.2 | researchgate.net |

| Quinidine | High Permeability Control | >90% | 20 | researchgate.net |

Table 1: Comparison of membrane permeability between a non-methylated cyclic peptide and its N-methylated analog. Data from PAMPA and Caco-2 assays demonstrate the significant improvement in permeability upon selective N-methylation. pnas.orgresearchgate.net

Further research investigating cyclic hexapeptides confirmed that strategic N-methylation is more effective than complete (permethylation) N-methylation. nih.gov Partially N-methylated derivatives were significantly more permeable than both their non-methylated precursors and their fully permethylated counterparts. nih.gov This suggests an optimal balance between increased lipophilicity and the retention of some hydrogen-bonding capability for structural organization is crucial for maximal permeability. nih.govuq.edu.au

| Compound | N-Methylation Status | PAMPA Permeability (Pe; 10-6 cm/s) | Reference |

|---|---|---|---|

| Compound 1 | Non-methylated | 0.1 ± 0.1 | nih.gov |

| Compound 3 | Partially N-methylated | 10.3 ± 0.9 | nih.gov |

| Compound 5 | Permethylated | 1.5 ± 0.3 | nih.gov |

| Compound 2 | Non-methylated | 0.1 ± 0.1 | nih.gov |

| Compound 4 | Partially N-methylated | 2.8 ± 0.3 | nih.gov |

| Compound 6 | Permethylated | 0.3 ± 0.1 | nih.gov |

Table 2: Passive membrane diffusion rates from PAMPA for two series of cyclic hexapeptides. The data show that partially (selectively) N-methylated peptides (3 and 4 ) exhibit significantly higher permeability than both the non-methylated and permethylated versions. nih.gov

Analytical Characterization of Fmoc N Me Gln Oh and Derived Peptides

Chromatographic Methodologies for Analysis and Purification

Chromatography is an indispensable tool for both the analysis of purity and the preparative purification of Fmoc-N-Me-Gln-OH and its corresponding peptides.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Fmoc-N-Me-Gln-OH and for monitoring the efficiency of coupling and deprotection steps during solid-phase peptide synthesis (SPPS). peptide.comvapourtec.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

The purity of commercial and purified Fmoc-amino acids, including derivatives like Fmoc-Gln(Trt)-OH, is routinely checked by HPLC to ensure the absence of impurities that could interfere with peptide synthesis. ajpamc.com For the analysis of crude peptides, a typical method involves using a C18 column with a linear gradient of a mobile phase system, such as water and acetonitrile (B52724) (AcN), both containing a small percentage of trifluoroacetic acid (TFA) (e.g., 0.05%). scielo.org.mxresearchgate.net Detection is commonly performed by monitoring the UV absorbance at wavelengths characteristic of the peptide bond (around 210-220 nm) or the Fmoc group (around 268 nm and 301 nm). scielo.org.mxvulcanchem.comtec5usa.com

HPLC is also crucial for monitoring reaction kinetics. For instance, the progress of Fmoc deprotection can be tracked by observing the disappearance of the Fmoc-protected species and the appearance of the deprotected product and the dibenzofulvene (DBF) byproduct over time. nih.gov This allows for the optimization of reaction conditions, such as the choice and concentration of the deprotecting agent (e.g., piperidine (B6355638), 4-methylpiperidine, or sodium hydroxide). scielo.org.mxnih.gov The success of coupling reactions, particularly the challenging formation of a peptide bond involving the secondary amine of an N-methylated amino acid, can also be assessed by HPLC analysis of a cleaved sample of the peptide-resin. chempep.comacs.org

Table 1: Typical RP-HPLC Conditions for Peptide Analysis

| Parameter | Condition | Reference |

| Column | C18 (e.g., Agilent Eclipse XDB-C18, Vydac C-18) | scielo.org.mxnih.gov |

| Mobile Phase A | 0.05% TFA in Water | scielo.org.mxresearchgate.net |

| Mobile Phase B | 0.05% TFA in Acetonitrile | scielo.org.mxresearchgate.net |

| Gradient | Linear gradient of 0% to 70% B over 45 min | scielo.org.mx |

| Flow Rate | 1.0 mL/min | scielo.org.mx |

| Detection | UV at 210 nm, 215 nm, or 280 nm | scielo.org.mxnih.gov |

| Temperature | Room Temperature | scielo.org.mx |

While RP-HPLC is powerful, it can be challenging to separate isomeric peptides, such as those arising from the deamidation of glutamine residues. Deamidation of a glutamine side chain can result in the formation of either an α-glutamyl (α-Glu) or a γ-glutamyl (γ-Glu) residue, which are structural isomers. acs.org These isomers often have very similar hydrophobicities and may co-elute in standard RP-HPLC systems. acs.org

To address this, advanced chromatographic techniques like Long-length Electrostatic Repulsion-hydrophilic Interaction Chromatography (LERLIC) coupled with tandem mass spectrometry (MS/MS) have been developed. acs.orgntu.edu.sg LERLIC separates peptides based on a combination of their charge and hydrophilicity. acs.org This method has proven effective in separating Gln-deamidated isomeric peptides, which can display significant differences in retention time under LERLIC conditions, allowing for their individual characterization by MS/MS. acs.orgntu.edu.sgresearchgate.net This is particularly important for understanding protein aging and disease, where spontaneous deamidation can occur. acs.org

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress

Spectrometric Techniques for Structural Confirmation

Spectrometric methods are essential for confirming the molecular identity and elucidating the detailed structure of Fmoc-N-Me-Gln-OH and the peptides containing this residue.

Mass spectrometry (MS) is a primary tool for determining the molecular weight of the synthesized compounds and verifying the amino acid sequence. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis.

ESI-MS is routinely used to confirm the mass of Fmoc-N-methylated amino acids and to analyze peptide fragments. researchgate.net It can be coupled directly with liquid chromatography (LC-MS) to provide mass information for each separated component. rsc.org For instance, ESI-MS has been used to identify the products of Fmoc deprotection reactions. nih.gov The effect of N-methylation on peptide fragmentation in tandem mass spectrometry (MS/MS) has been studied using ESI-MS, revealing that methylation can influence cleavage patterns. nih.govuzh.ch

Table 2: Mass Spectrometry Data for Related Compounds

| Compound | Technique | Expected m/z | Observed m/z | Reference |

| TFA-GlyGlyValNMeValNMeIleAlaOH | HRMS (ESI+) | 528.32 [M+H]⁺ | 529.3342 | scielo.org.mx |

| Fmoc-N-Me-Gln(Trt)-OH | MS | 624.72 | Consistent with structure | galedo-bio.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed insights into the three-dimensional structure and conformational dynamics of molecules in solution. nih.govresearchgate.net For a molecule like Fmoc-N-Me-Gln-OH and the peptides derived from it, NMR can confirm the chemical structure, including the presence and location of the N-methyl group, and reveal conformational preferences.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are used for the complete assignment of chemical shifts. rsc.org The chemical shift of the N-methyl group (typically around 2.95 ppm in ¹H NMR for a related compound) provides direct evidence of its presence. vulcanchem.com Two-dimensional NMR techniques, such as COSY, NOESY/ROESY, HMQC, and HMBC, are employed to establish through-bond and through-space connectivities, which are crucial for assigning all resonances and determining the peptide's conformation. researchgate.netacs.org

The study of N-methylated peptides by NMR is particularly important as N-methylation restricts the conformational flexibility of the peptide backbone and can induce specific secondary structures. nih.govnsf.gov The lack of an amide proton at the N-methylated site eliminates a hydrogen bond donor, altering the peptide's folding and interaction properties. scielo.org.mx Conformational analysis of N-acetyl-L-glutamine-N-methylamide, a related model compound, has been performed using computational methods benchmarked against experimental NMR data to understand the influence of the side chain on backbone conformation. conicet.gov.ar

Mass Spectrometry (ESI-MS, MALDI-TOF MS) for Molecular Mass and Sequence Verification

Spectroscopic Monitoring of Protecting Group Removal

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS, and its efficiency can be monitored in real-time using UV-Vis spectroscopy. tec5usa.comrsc.org The Fmoc group is cleaved by a base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). thermofisher.com This reaction releases dibenzofulvene (DBF), which subsequently reacts with piperidine to form a piperidine-DBF adduct. researchgate.netresearchgate.net

This adduct is a strong chromophore with a characteristic UV absorbance maximum around 300-302 nm. scielo.org.mxresearchgate.netrsc.org By measuring the absorbance of the deprotection solution at this wavelength, the amount of Fmoc group removed can be quantified. rsc.orgthermofisher.com This method is widely used to determine the initial loading of the amino acid onto the solid support resin and to monitor the completion of each deprotection step throughout the synthesis. chempep.comrsc.org The kinetics of the deprotection reaction can also be studied by taking aliquots at different time points and measuring their absorbance, which helps in optimizing the deprotection conditions for challenging sequences, including those containing N-methylated residues. rsc.orgscholaris.ca

Quantitative Determination of Stereochemical Purity and Racemization

The biological activity of peptides is intrinsically linked to their three-dimensional structure, which is dictated by the specific sequence and chirality of their constituent amino acids. The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Gln-OH, can impart unique conformational properties to a peptide. However, it also introduces challenges related to stereochemical integrity. researchgate.netresearchgate.net The loss of chiral purity at any amino acid residue, known as racemization or epimerization, can lead to the formation of diastereomeric peptides with altered conformations, potentially reducing or eliminating biological activity and complicating purification and analysis. researchgate.net Therefore, the rigorous quantitative determination of stereochemical purity is a critical aspect of the analytical characterization of Fmoc-N-Me-Gln-OH and the peptides derived from it.

The primary methods for quantifying the enantiomeric purity of amino acid derivatives and assessing racemization in peptides are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). cat-online.com For Fmoc-protected amino acids, which possess a strong UV chromophore, HPLC using a Chiral Stationary Phase (CSP) is a common and effective method. cat-online.comphenomenex.com These specialized columns create a chiral environment that allows for the differential interaction and separation of enantiomers.

While specific studies detailing the enantioseparation of Fmoc-N-Me-Gln-OH are not extensively published, data from its non-methylated counterpart, Fmoc-Gln-OH, provide valuable insights into applicable methodologies. A comparative study of quinine-based zwitterionic (ZWIX) and anion-exchanger (QN-AX) CSPs demonstrated successful enantioseparation of various Fmoc-amino acids, including Fmoc-Gln-OH. nih.gov The results showed that the choice of stationary phase and mobile phase composition significantly impacts retention and resolution. nih.gov For instance, the QN-AX™ column generally provided much higher retention and resolution for most Fmoc-amino acids compared to the ZWIX(+)™ column under the tested conditions. nih.gov

Table 1: HPLC Conditions for Enantioseparation of Fmoc-Gln-OH on Different Chiral Stationary Phases

| Parameter | Method 1: ZWIX(+)™ | Method 2: QN-AX™ |

|---|---|---|

| Stationary Phase | Quinine-based zwitterionic CSP (ZWIX(+)™) | Quinine-based anion-exchanger CSP (QN-AX™) |

| Mobile Phase | H₂O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA | MeOH/MeCN (75/25 v/v) with 30 mM TEA and 60 mM FA |

| Retention Factor (k₁) | 0.45 | 2.75 |

| Separation Factor (α) | 1.54 | 1.98 |

| Resolution (Rₛ) | 2.11 | 10.61 |

| Elution Order | D < L | D < L |

Data sourced from a comparative study on quinine-based CSPs. nih.gov This table illustrates how different chiral stationary phases affect the separation of Fmoc-Gln-OH enantiomers under specific liquid chromatography conditions.

Another critical aspect of analytical characterization is the assessment of racemization that may occur during peptide synthesis. The activation of the carboxylic acid group of an amino acid is a prerequisite for peptide bond formation, but this step can also lead to the loss of chiral integrity. nih.gov This typically occurs via two main pathways: direct enolization (α-hydrogen abstraction) or the formation of a symmetric oxazol-5(4H)-one intermediate, both of which are promoted by the presence of a base. bachem.com

N-methylated amino acids have been reported to have a higher propensity for racemization compared to their non-methylated counterparts under certain conditions. thieme-connect.deacs.org Studies on the coupling of Z-Ala-MeLeu-OH showed significant racemization (15%) in the presence of triethylamine (B128534) (TEA), whereas the non-methylated analogue showed minimal racemization (0.5%). thieme-connect.de The extent of racemization is highly dependent on the coupling reagents, additives, base, solvent, and temperature used during synthesis. researchgate.netuni-kiel.de For example, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate (EEDQ) can suppress racemization. researchgate.netpeptide.com In contrast, some uronium/aminium-based reagents, while highly efficient, can increase the risk of racemization without appropriate optimization. bachem.com

Research into the coupling of other racemization-prone residues, such as Fmoc-phenylglycine, has shown that the choice of coupling reagent and base is paramount. researchgate.net For instance, using COMU or DEPBT as the coupling reagent in combination with a hindered base like 2,4,6-trimethylpyridine (B116444) (TMP) can significantly reduce epimerization. researchgate.net Similarly, studies on glycopeptides have demonstrated that coupling conditions must be carefully optimized to minimize epimerization, with HATU/DIPEA showing significant racemization in some cases, which could be mitigated by switching to a non-basic DIC/HOAt system. mdpi.com

Table 2: Influence of Coupling Conditions on Epimerization of Model Peptides

| Model System | Coupling Reagent/Base | Solvent | Epimerization (%) | Reference |

|---|---|---|---|---|

| Z-Ala-MeLeu coupling to Gly-OBzl | EEDQ / TEA | Not Specified | 15% | thieme-connect.de |

| Z-Ala-Leu coupling to Gly-OBzl | EEDQ / TEA | Not Specified | 0.5% | thieme-connect.de |

| Fmoc-Ser(Ac₃GaINAca) coupling | HATU / DIPEA | DMF | 0.8% | mdpi.com |

| Fmoc-Ser(Ac₃GlcNAcb)-OH coupling | HATU / DIPEA | DMF | 2.0% | mdpi.com |

| Fmoc-Phg-OH incorporation | DMTMM-BF₄ / NMM | Not Specified | 29% | researchgate.net |

This table presents research findings on the percentage of epimerization observed for different amino acid residues under various peptide coupling conditions, highlighting the critical role of the chemical environment in maintaining stereochemical integrity.

Research Frontiers and Emerging Applications of N Methylated Glutamine Peptides

Rational Design of Conformationally Restricted Peptide Mimetics

The introduction of an N-methyl group to the amide backbone of a peptide, such as in an N-methylglutamine residue, serves as a powerful tool for rational drug design. This modification introduces a steric constraint that restricts the rotation around the peptide's phi (Φ) and psi (Ψ) dihedral angles. This conformational rigidity can pre-organize the peptide into a bioactive conformation that is favorable for receptor binding. mdpi.comnsf.gov

Studies have shown that N-methylation can significantly alter the conformational landscape of a peptide. mdpi.com The N-methyl group can influence the flexibility of both the peptide backbone and the side chains of adjacent residues. mdpi.com Notably, this modification lowers the energy barrier between the trans and cis conformations of the peptide bond, making the cis form more accessible. mdpi.commdpi.com This shift can induce specific secondary structures, such as β-turns, which are often crucial for biological activity. rsc.org The ability to stabilize a particular conformation is a key aspect of designing potent and selective peptide mimetics. By using building blocks like Fmoc-N-Me-Gln-OH in peptide synthesis, chemists can systematically explore the conformational space and engineer peptides with desired structural features.

Development of Protease-Stable Peptide-Based Bioactives

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. N-methylation of the peptide backbone offers a robust strategy to enhance metabolic stability. nih.govresearchgate.net Proteolytic enzymes recognize and bind to specific peptide sequences and conformations for cleavage. The N-methyl group acts as a steric shield, physically blocking the approach of the protease and disrupting the hydrogen bonding patterns required for enzymatic recognition and hydrolysis. mdpi.comnih.gov

The inclusion of an N-methylated residue, such as N-methylglutamine, can render the adjacent amide bond resistant to cleavage. nih.gov This modification has been shown to dramatically increase the half-life of peptides in the presence of proteases like chymotrypsin (B1334515) and in human plasma. nsf.govnih.gov For instance, strategic N-methylation can increase a peptide's half-life from minutes to many hours. nsf.govnih.govcsic.es This enhanced stability against enzymatic degradation is a critical factor in developing bioactive peptides that can persist long enough in the body to exert their therapeutic effect. nsf.gov

Strategies for Improving Peptide Pharmacokinetic Properties (e.g., Oral Bioavailability)

The pharmacokinetic profile of a peptide drug, including its absorption, distribution, metabolism, and excretion (ADME), is significantly improved by N-methylation. The enhanced protease resistance discussed previously is a primary contributor to a longer plasma half-life. rsc.org Beyond stability, N-methylation also increases the lipophilicity of the peptide. nih.gov This change can improve the peptide's ability to cross biological membranes, a key factor for oral bioavailability. nih.govcsic.es

Chemoenzymatic and Ribosomal Synthesis Paradigms for N-Methylated Peptide Libraries

The creation of N-methylated peptides relies on specialized synthetic methodologies.

Chemoenzymatic Synthesis: The most common approach is solid-phase peptide synthesis (SPPS) using pre-prepared N-methylated amino acid building blocks, such as Fmoc-N-Me-Gln-OH. acs.org However, the synthesis of these peptides presents challenges. The coupling of an N-methylated amino acid is often inefficient due to steric hindrance, which can lead to low yields. researchgate.net To overcome this, specialized, highly reactive coupling reagents are often required. researchgate.net An alternative is the on-resin methylation of a standard peptide, though this adds complexity to the synthesis. researchgate.net Despite these challenges, chemoenzymatic methods are robust and widely used to produce N-methylated peptides for research and development. qyaobio.com

Ribosomal Synthesis: The ribosomal incorporation of N-methylated amino acids is a more recent and developing field. Standard translational machinery does not efficiently incorporate N-methylated amino acids. exlibrisgroup.comresearchgate.net However, advances in synthetic biology are making this possible. By engineering components of the translation apparatus, such as elongation factors (e.g., EF-Tu) and using specially charged tRNAs, researchers have successfully incorporated N-methylated amino acids, including those with negatively charged side chains like N-methylglutamic acid, into peptides. exlibrisgroup.comnih.govacs.org This approach, often utilizing reconstituted cell-free translation systems, opens the door to the high-throughput synthesis of N-methylated peptide libraries, which could accelerate the discovery of new therapeutic leads. researchgate.netacs.org

Bioactive Natural Products Featuring N-Methylated Glutamine

Nature provides numerous examples of bioactive peptides containing N-methylated amino acids, highlighting the evolutionary advantage of this modification. Several complex natural products isolated from marine organisms feature N-methylglutamine as a key structural component. The presence of this residue often contributes to the compound's potent biological activity and stability. The chemical synthesis of these natural products and their analogs, which is crucial for further study, relies on the availability of building blocks like Fmoc-N-Me-Gln-OH and its protected derivatives.

| Natural Product | Source Organism | Noted Biological Activity |

| Callipeltins | Marine Sponge (Latrunculia sp., Callipelta sp.) | Antifungal, Cytotoxic nih.govird.fr |

| Homophymines | Marine Sponge (Homophymia sp.) | Antiproliferative against cancer cells researchgate.netresearchgate.net |

These natural products serve as inspiration for the design of new peptide-based drugs, and their structures underscore the importance of N-methylation as a strategy for creating potent and stable bioactive molecules.

N-Methylation as a Post-Translational Modification in Proteomics

Post-translational modifications (PTMs) are crucial for expanding the functional diversity of proteins beyond what is encoded in the genome. thermofisher.comfrontiersin.org While modifications like phosphorylation and acetylation are widely studied, N-methylation of the peptide backbone is also a naturally occurring PTM. frontiersin.orgresearchgate.net For example, α-methylglutamine has been identified in enzymes from archaea. acs.org

The study of such backbone PTMs in proteomics is a challenging but growing field. These modifications can be difficult to detect using standard mass spectrometry techniques because they are more subtle than large side-chain modifications. nih.gov However, their presence can significantly impact a protein's structure, function, and stability. The development of specialized analytical methods is ongoing to better identify and characterize these unique backbone modifications, including N-methylation, across the proteome. nih.gov

Exploration of N-Methylated Amino Acid Transport Pathways

The mechanisms by which cells take up N-methylated amino acids are complex and not fully elucidated. Several major amino acid transport systems have been identified in mammalian cells, and their tolerance to N-methylated substrates varies.

System A: This sodium-dependent transport system is known for its tolerance of N-methylated amino acids. biologists.comnih.govannualreviews.orgumich.edu It plays a role in the uptake of amino acids with small side chains. biologists.com Transporters like SNAT1 and SNAT2 are part of this system. nih.gov

System ASC: In contrast, this system is generally intolerant to N-methylated substrates. biologists.comannualreviews.org Studies on some cell lines have shown that glutamine is primarily taken up through System ASC, and this transport is not inhibited by N-methylated analogs. physiology.org

System N: This system, which transports glutamine, asparagine, and histidine, is also generally intolerant to N-methylation. nih.govphysiology.orgnih.gov

The increased lipophilicity of N-methylated amino acids might also allow for passive diffusion across cell membranes, bypassing transporter proteins altogether. unc.edu The specific transporters involved can also be highly tissue- and cell-type dependent. mdpi.com Further research is needed to fully map the transport pathways for N-methylated amino acids like N-methylglutamine, which is critical for understanding their cellular uptake and designing targeted therapies.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Fmoc-N-Me-Gln-OH in solid-phase peptide synthesis (SPPS)?

- Methodology :

Resin Swelling : Pre-swell the resin (e.g., Wang or Rink amide) in dimethylformamide (DMF) for 30 minutes.

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (v/v) for 2 × 5 minutes to remove the Fmoc group.

Coupling : Activate Fmoc-N-Me-Gln-OH (1.2 equivalents) with coupling agents like HBTU/HOBt (1.1 equivalents) and DIEA (2 equivalents) in DMF for 1–2 hours. Monitor coupling efficiency via Kaiser or chloranil tests.

Washing : Rinse the resin with DMF, dichloromethane (DCM), and methanol sequentially to remove excess reagents.

- Critical Note : N-methylation introduces steric hindrance, which may require extended coupling times or double couplings .

Q. How can researchers verify the purity and identity of Fmoc-N-Me-Gln-OH after synthesis?

- Analytical Methods :

HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98% recommended for SPPS). Retention time shifts indicate impurities.

Mass Spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS (expected [M+H]+: 383.41).

TLC : Monitor reactions using silica plates and UV visualization (Rf ~0.5 in 8:2 DCM/methanol).

- Reference Standards : Compare against commercial standards (if available) or synthesize via solution-phase methods for validation .

Q. What precautions are necessary when handling Fmoc-N-Me-Gln-OH in the lab?

- Safety Protocol :

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

Ventilation : Use fume hoods during weighing and coupling to minimize inhalation of fine particles.

Storage : Store desiccated at –20°C to prevent hydrolysis of the Fmoc group.

- Contradiction Note : While some safety data sheets classify Fmoc-protected amino acids as non-hazardous (e.g., ), others recommend rigorous handling due to potential irritancy (e.g., ).

Advanced Research Questions

Q. How does the N-methylation of glutamine impact peptide backbone conformation and bioactivity?

- Experimental Design :

Structural Analysis : Compare NMR or X-ray crystallography data of peptides with/without N-Me-Gln to assess conformational changes (e.g., helical stabilization).

Bioactivity Assays : Test protease resistance using trypsin/chymotrypsin and measure binding affinity (e.g., SPR) to targets like GPCRs.

- Case Study : N-methylation reduces hydrogen-bonding capacity, often enhancing metabolic stability in therapeutic peptides .

Q. What strategies mitigate low coupling efficiency of Fmoc-N-Me-Gln-OH in sterically demanding sequences?

- Optimization Approaches :

Coupling Reagents : Switch to OxymaPure/DIC or COMU for improved activation.

Temperature : Perform couplings at 50°C to enhance reagent mobility.

Microwave Assistance : Apply microwave irradiation (30 W, 75°C) for 10-minute couplings.

- Data Contradiction : Classical HBTU/HOBt may fail for bulky residues, necessitating alternative reagents .

Q. How can researchers address the hygroscopicity of Fmoc-N-Me-Gln-OH during long-term storage?

- Stability Studies :

Lyophilization : Pre-lyophilize the compound to remove residual solvents.

Desiccant Packs : Store with silica gel or molecular sieves in airtight containers.

Quality Control : Periodically test via Karl Fischer titration to monitor water content (<0.5% recommended).

- Evidence : Hygroscopicity is common in Fmoc-amino acids; improper storage leads to hydrolysis and reduced yields .

Q. What are the limitations of using Fmoc-N-Me-Gln-OH in convergent peptide ligation strategies?

- Challenges and Solutions :

Orthogonal Protection : Use Alloc or ivDde groups for side-chain protection to enable selective deprotection.

Native Chemical Ligation (NCL) : Avoid thioester incompatibility by introducing cysteine residues at ligation junctions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.